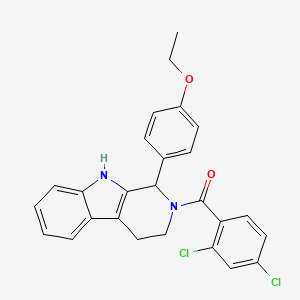
2-(2,4-dichlorobenzoyl)-1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
説明
2-(2,4-dichlorobenzoyl)-1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in various plants, including the Banisteriopsis caapi vine and the Peganum harmala plant. Harmine has been used for centuries in traditional medicine practices, particularly in South America and the Middle East, for its psychoactive properties. In recent years, harmine has gained attention in scientific research for its potential therapeutic applications.
作用機序
Harmine's mechanism of action is complex and not yet fully understood. It is known to inhibit the activity of various enzymes, including monoamine oxidase A (MAO-A) and protein kinase C (PKC). Harmine has also been found to interact with various receptors in the brain, including the serotonin 5-HT2A receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
Harmine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin and dopamine, in the brain. Harmine has also been found to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
Harmine has several advantages for lab experiments, including its availability and low cost. It is also relatively easy to synthesize and has a well-established safety profile. However, 2-(2,4-dichlorobenzoyl)-1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's complex mechanism of action and potential interactions with other compounds can make it challenging to study.
将来の方向性
There are several potential future directions for 2-(2,4-dichlorobenzoyl)-1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline research. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another area of interest is the study of this compound's effects on the gut microbiome and its potential role in the treatment of gastrointestinal disorders. Additionally, further research is needed to better understand this compound's mechanism of action and potential interactions with other compounds.
科学的研究の応用
Harmine has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious disease. In neuroscience, 2-(2,4-dichlorobenzoyl)-1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and to promote neuronal differentiation and growth. In cancer research, this compound has been found to have anti-cancer properties, particularly in the treatment of leukemia and breast cancer. In infectious disease, this compound has been shown to have antiviral and antibacterial effects.
特性
IUPAC Name |
(2,4-dichlorophenyl)-[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O2/c1-2-32-18-10-7-16(8-11-18)25-24-20(19-5-3-4-6-23(19)29-24)13-14-30(25)26(31)21-12-9-17(27)15-22(21)28/h3-12,15,25,29H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJDEIPSCLHMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCN2C(=O)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-phenyl-2-[(pyridin-4-ylmethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B4289767.png)

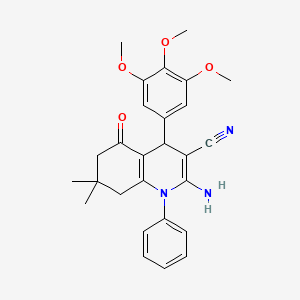
![2-amino-1-(4-bromophenyl)-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4289784.png)

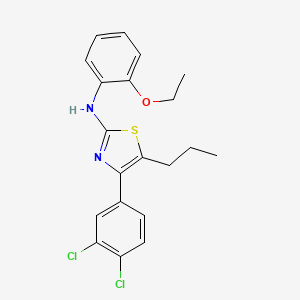
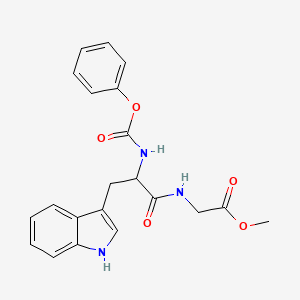
![4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide](/img/structure/B4289829.png)
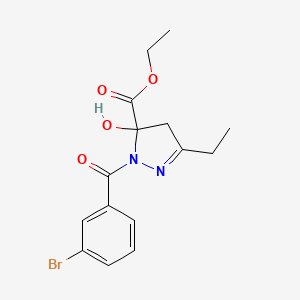
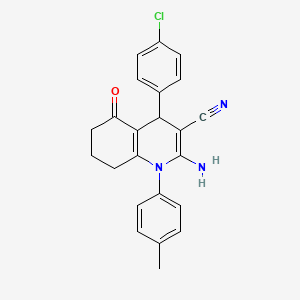
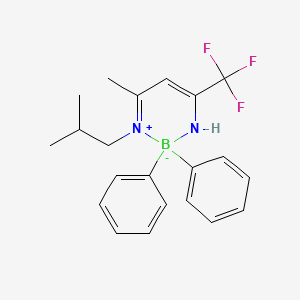
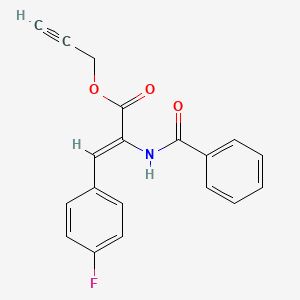
![N,N'-propane-1,2-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide}](/img/structure/B4289874.png)
![2-({6-[(2-chloro-6-fluorobenzylidene)amino]-1,3-benzothiazol-2-yl}thio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4289878.png)
